benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxole ring, a tetrahydroisoquinoline core, and multiple methoxy groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves several steps, including the formation of the benzodioxole ring and the tetrahydroisoquinoline core. Common synthetic routes include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Tetrahydroisoquinoline Core: This involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure.
Coupling Reactions: The final step involves coupling the benzodioxole ring with the tetrahydroisoquinoline core using appropriate reagents and conditions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) and α-amylase, leading to anti-inflammatory and antidiabetic effects . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE include other benzodioxole derivatives and tetrahydroisoquinoline compounds. These compounds share structural similarities but may differ in their biological activities and therapeutic applications. For example:
Benzodioxole Derivatives: Compounds such as 2-(benzo[d][1,3]dioxol-5-yl)-N-(2,5-dimethoxyphenyl)acetamide have been studied for their anticancer and antidiabetic properties.
Tetrahydroisoquinoline Compounds: These compounds are known for their diverse biological activities, including neuroprotective and anticancer effects.
The uniqueness of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C27H27NO7 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C27H27NO7/c1-30-19-5-7-20(8-6-19)33-15-22-21-14-25(32-3)24(31-2)12-17(21)10-11-28(22)27(29)18-4-9-23-26(13-18)35-16-34-23/h4-9,12-14,22H,10-11,15-16H2,1-3H3 |
InChI Key |
KFNIOSQFMRTNAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=C(C=C4)OCO5)OC)OC |
Origin of Product |
United States |
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